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molecular formula C7H14N4 B1416306 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine CAS No. 1152939-98-4

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Cat. No. B1416306
M. Wt: 154.21 g/mol
InChI Key: DDAAGLMJYOHBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426408B2

Procedure details

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)ethanamine (1.19 g, 6.46 mmol)was dissolved in methanol (65 ml) and the flask was equipped with a hydrogenation stopcock apparatus. The flask was purged with N2 and 10% Pd/C (100 mg) was added. The flask was again purged with N2, then flushed with H2 and left overnight stirring under H2 (1 atm). The reaction was purged with N2 and filtered through Celite, rinsing with methanol. The filtrate was concentrated in vacuo to give a viscous oil, which was dissolved in dioxane and treated with excess 4N HCl-dioxane, whereupon a thick and somewhat gummy precipitate formed. The mixture was concentrated to dryness and dried under vacuum.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[N:6]1.Cl.O1CCOCC1>CO.O1CCOCC1>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH:9]=[C:8]([NH2:10])[CH:7]=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
CN(CCN1N=CC(=C1)[N+](=O)[O-])C
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring under H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was equipped with a hydrogenation stopcock apparatus
CUSTOM
Type
CUSTOM
Details
The flask was purged with N2 and 10% Pd/C (100 mg)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was again purged with N2
CUSTOM
Type
CUSTOM
Details
flushed with H2
CUSTOM
Type
CUSTOM
Details
The reaction was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
rinsing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a viscous oil, which
CUSTOM
Type
CUSTOM
Details
whereupon a thick and somewhat gummy precipitate formed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(CCN1N=CC(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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